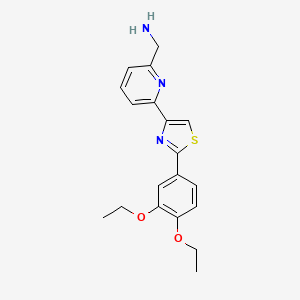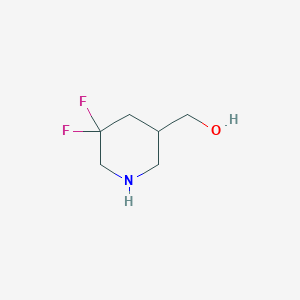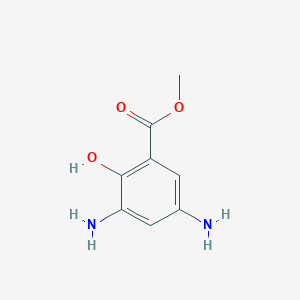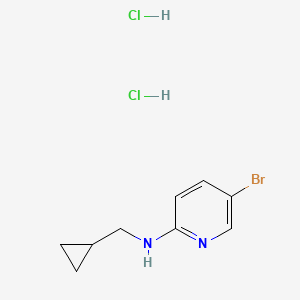
1-(3-(Cyclopropylmethoxy)pyridin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Cyclopropylmethoxy)pyridin-2-yl)ethanone is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyclopropylmethoxy group attached to the pyridine ring at the 3-position and an ethanone group at the 1-position
Métodos De Preparación
The synthesis of 1-(3-(Cyclopropylmethoxy)pyridin-2-yl)ethanone typically involves the reaction of 3-hydroxypyridine with cyclopropylmethyl bromide in the presence of a base to form the cyclopropylmethoxy derivative. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride to introduce the ethanone group at the 1-position. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride to facilitate the acylation process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(3-(Cyclopropylmethoxy)pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the methoxy group.
Hydrolysis: Acidic or basic hydrolysis can cleave the ether bond, yielding the corresponding alcohol and pyridine derivative.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
1-(3-(Cyclopropylmethoxy)pyridin-2-yl)ethanone has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(3-(Cyclopropylmethoxy)pyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the specific application.
Comparación Con Compuestos Similares
1-(3-(Cyclopropylmethoxy)pyridin-2-yl)ethanone can be compared with other pyridine derivatives, such as:
1-(3-Methoxypyridin-2-yl)ethanone: Similar structure but lacks the cyclopropyl group, which may affect its reactivity and biological activity.
1-(3-(Cyclopropylmethoxy)pyridin-2-yl)propanone: Contains a propanone group instead of ethanone, which can influence its chemical properties and applications.
1-(3-(Cyclopropylmethoxy)pyridin-2-yl)butanone: The butanone group provides different steric and electronic effects compared to ethanone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1-[3-(cyclopropylmethoxy)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C11H13NO2/c1-8(13)11-10(3-2-6-12-11)14-7-9-4-5-9/h2-3,6,9H,4-5,7H2,1H3 |
Clave InChI |
VDQOZBBCJVUSEO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC=N1)OCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-dimethoxyphenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13652560.png)


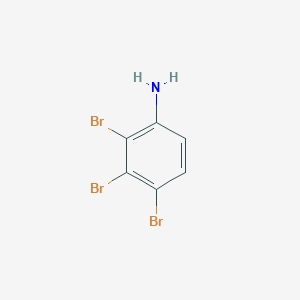
![1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13652591.png)

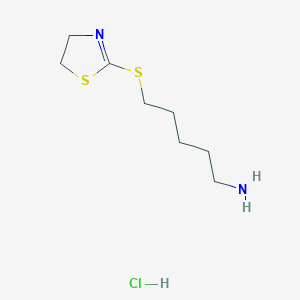
![7-Iodobenzo[d]isothiazole](/img/structure/B13652601.png)

